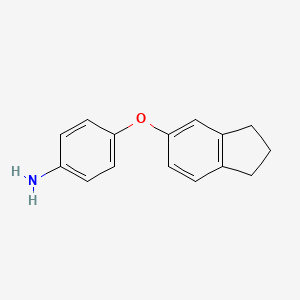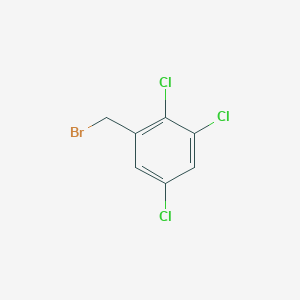
1-(Bromomethyl)-2,3,5-trichlorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the preparation of ethynylferrocene compounds of 1,3,5-tribromobenzene . Additionally, a practical synthetic procedure for 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene starting from benzene in four straightforward steps is reported, which suggests that similar methods could potentially be applied to synthesize "1-(Bromomethyl)-2,3,5-trichlorobenzene" .
Molecular Structure Analysis
Crystal structure analysis is a common technique used to determine the arrangement of atoms within a compound. For instance, the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were determined by X-ray diffraction, which could be analogous to studying the structure of "1-(Bromomethyl)-2,3,5-trichlorobenzene" . The crystal structure of p-bromochlorobenzene has also been investigated, providing insights into the possible structural characteristics of halogenated benzene derivatives .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be complex. For example, 1,2,3-Tris(arylmethylene)cyclohexanes rearranged nearly quantitatively to 1,2,3-tris(arylmethyl)benzenes when exposed to gaseous hydrogen bromide . This indicates that halogenated benzene compounds can undergo significant structural changes under certain conditions, which could be relevant to the chemical behavior of "1-(Bromomethyl)-2,3,5-trichlorobenzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives have been extensively studied. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded to understand its vibrational modes . Similarly, the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene were investigated using experimental and theoretical calculations, including the effects of solvents on its absorption spectrum . Dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene showed a pronounced temperature effect, which could be relevant to understanding the temperature-dependent behavior of "1-(Bromomethyl)-2,3,5-trichlorobenzene" .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Block Copolymers
- Application Summary: Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Methods of Application: The bromomethyl compound is used as a RAFT-macro agent in the polymerization of styrene . The primary parameters that affect the reaction, such as concentration and time, are evaluated .
- Results: The block copolymers were successfully synthesized, and their molecular weights were found to be between 24,900 g/mol and 74,100 g/mol .
2. Synthesis of Pyrene Derivatives
- Application Summary: Bromopyrenes, a type of bromomethyl compound, are used in the synthesis of pyrene derivatives .
- Methods of Application: The bromo-substituted precursors serve as vital intermediates in synthetic routes .
- Results: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimized synthesis conditions based on laboratory research .
3. Synthesis of Cyclopropanes and Heterocycles
- Application Summary: Bromomethyl compounds are used in the synthesis of cyclopropanes and heterocycles.
- Methods of Application: The bromomethyl compound is used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.
- Results: The bromomethyl compound has been successfully used in a variety of scientific research applications.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQCETYZRPQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599361 | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,3,5-trichlorobenzene | |
CAS RN |
130800-83-8 | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


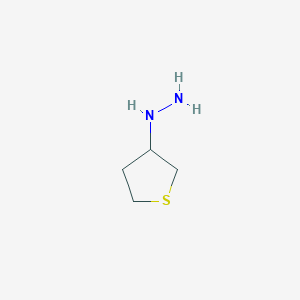
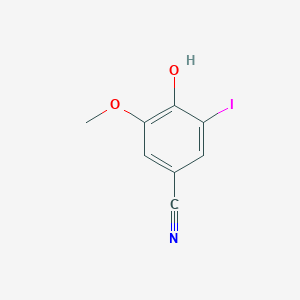

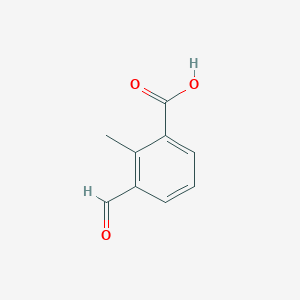
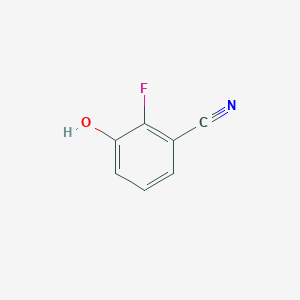
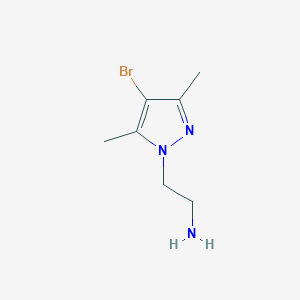
![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
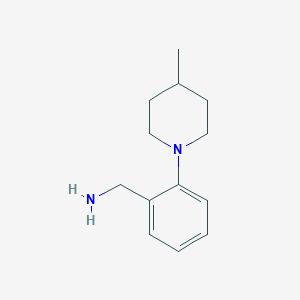
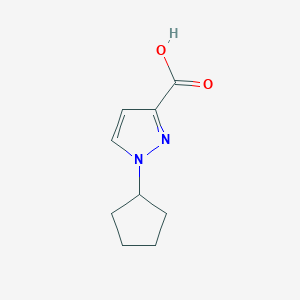
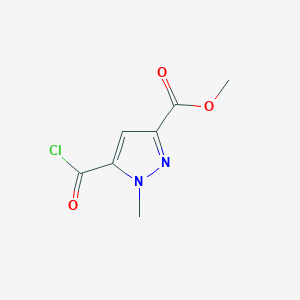
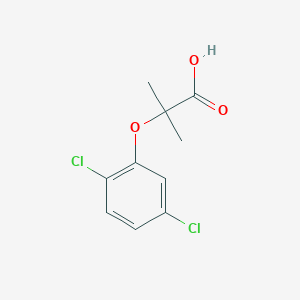
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
